trans-1-Benzylpyrrolidine-2,5-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-1-Benzylpyrrolidine-2,5-dicarboxylic acid: is an organic compound characterized by a pyrrolidine ring substituted with a benzyl group and two carboxylic acid groups at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with pyrrolidine, benzyl bromide, and suitable carboxylation agents.
Step-by-Step Synthesis:
Industrial Production Methods
In an industrial setting, the synthesis may involve continuous flow reactors to enhance the efficiency and yield of the product. The use of automated systems for precise control of reaction conditions such as temperature, pressure, and reagent addition is common to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction of the carboxylic acid groups can yield the corresponding alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: 1-Benzylpyrrolidine-2,5-dimethanol.
Substitution: :
Properties
CAS No. |
93713-33-8 |
---|---|
Molecular Formula |
C13H15NO4 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
(2S,5S)-1-benzylpyrrolidine-2,5-dicarboxylic acid |
InChI |
InChI=1S/C13H15NO4/c15-12(16)10-6-7-11(13(17)18)14(10)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,15,16)(H,17,18)/t10-,11-/m0/s1 |
InChI Key |
QREMUNONTQIPQO-QWRGUYRKSA-N |
Isomeric SMILES |
C1C[C@H](N([C@@H]1C(=O)O)CC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1CC(N(C1C(=O)O)CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.